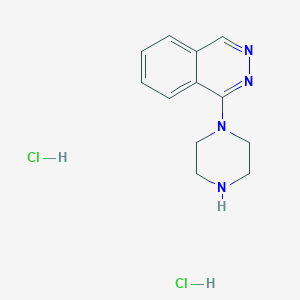

1-(Piperazin-1-yl)phthalazine dihydrochloride

Description

Properties

IUPAC Name |

1-piperazin-1-ylphthalazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.2ClH/c1-2-4-11-10(3-1)9-14-15-12(11)16-7-5-13-6-8-16;;/h1-4,9,13H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPGEPPKCBVMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=CC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Piperazin-1-yl)phthalazine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including molecular interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a phthalazine ring fused with a piperazine moiety. Its molecular weight is 287.19 g/mol, and the dihydrochloride form enhances its solubility in aqueous environments, which is crucial for biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine ring facilitates hydrogen bonding and hydrophobic interactions, which can lead to the inhibition or modulation of target activity. Notably, studies indicate that this compound may act as an inhibitor for specific serine proteases, enhancing its therapeutic potential in treating various diseases .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Study on Serine Protease Inhibition

A recent study explored the structure-activity relationships (SAR) of compounds similar to this compound, focusing on their inhibitory effects on human C1s serine protease. The study found that modifications to the piperazine and phthalazine moieties significantly affected potency, with certain substitutions leading to over 300-fold enhancements in inhibitory activity .

Antimycobacterial Evaluation

Another investigation assessed the antimycobacterial properties of related phthalazine derivatives. Compounds similar to this compound showed promising results against Mycobacterium tuberculosis, with several exhibiting MIC values below 10 μM. This suggests potential applications in treating tuberculosis and other mycobacterial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(Piperazin-1-yl)phthalazine dihydrochloride and related piperazine derivatives:

*Inferred formula based on structural analysis; †Calculated from molecular formula.

Structural and Functional Insights:

- Aromatic vs. This may enhance binding to hydrophobic pockets in proteins or nucleic acids .

- Salt Forms: Dihydrochloride salts (e.g., target compound, naftopidil) generally exhibit superior aqueous solubility over mono-hydrochloride analogs (e.g., 1-(2-thiazolyl)piperazine hydrochloride), facilitating formulation for intravenous administration .

- Pharmacological Diversity : Naftopidil () demonstrates the impact of bulky substituents (naphthyloxy, methoxyphenyl) on receptor selectivity, whereas smaller substituents (e.g., thiazole in ) may favor kinase or enzyme inhibition .

Physicochemical Properties:

- Molecular Weight : The target compound (297.17 g/mol) falls between low-MW analogs like 1-(p-tolyl)piperazine dihydrochloride (239.15 g/mol) and larger molecules like naftopidil (465.42 g/mol), influencing membrane permeability and blood-brain barrier penetration .

- Solubility : Dihydrochloride salts (e.g., target compound, ) typically show >10 mg/mL solubility in water, critical for bioavailability .

Preparation Methods

Cyclization of Phthalic Anhydride with Hydrazine

- Phthalic anhydride is refluxed with hydrazine hydrate in acetic acid to form the phthalazin-1-one intermediate.

- This intermediate can be further chlorinated using phosphorus oxychloride (POCl3) to produce 1-chlorophthalazine derivatives, which are reactive intermediates for subsequent substitution steps.

Bromination and Functionalization

- Bromination of key intermediates with N-bromosuccinimide (NBS) in the presence of dibenzoyl peroxide enables further functionalization at specific positions on the phthalazine ring.

Representative Preparation Procedure (From Patent EP2824098B1)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)-benzoic acid + piperazine-1-carboxylic acid tert-butyl ester + HBTU + N,N-diisopropylethylamine in dimethylacetamide, stirred 18 h | Amide coupling to form Boc-protected piperazine derivative |

| 2 | Deprotection with 6 M HCl in ethanol, 1 h, room temperature | Removal of Boc protecting group |

| 3 | Basification with ammonia to pH 9, extraction with dichloromethane | Isolation of free piperazine derivative |

| 4 | Conversion to dihydrochloride salt by treatment with HCl | Formation of this compound |

Alternative Synthetic Routes

Pd-Catalyzed Coupling Reactions

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) enable the introduction of various substituents on the phthalazine ring, which can then be functionalized with piperazine moieties.

- Typical conditions involve Pd(PPh3)4 catalyst, sodium carbonate base, and solvents such as dioxane or dimethylformamide at 100–120 °C.

Photoredox Chemistry for Piperazine Substitution

- Recent advances include photoredox catalysis using silicon amine protocols to efficiently introduce substituted piperazine groups onto phthalazine scaffolds under mild conditions, improving yields and scalability.

Purification and Characterization

- Purification is commonly achieved by preparative high-performance liquid chromatography (HPLC) or flash column chromatography.

- The final dihydrochloride salt is isolated by filtration, washing with solvent mixtures (e.g., water and tetrahydrofuran), and drying under vacuum at temperatures up to 40 °C.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Phthalazine core formation | Reflux phthalic anhydride + hydrazine in acetic acid | Yields phthalazin-1-one intermediate |

| Chlorination | POCl3 reflux | Produces 1-chlorophthalazine for substitution |

| Piperazine substitution | Reflux with piperazine in ethanol/acetonitrile | Nucleophilic aromatic substitution |

| Amide coupling | HBTU, DIPEA, DMAC, room temp, 16–18 h | For coupling carboxylic acid derivatives |

| Boc deprotection | 6 M HCl in ethanol, 1 h, RT | Removes protecting group |

| Salt formation | HCl treatment, filtration, drying | Yields dihydrochloride salt |

| Purification | Preparative HPLC or flash chromatography | Ensures compound purity |

Research Findings and Optimization Notes

- The use of HBTU as a coupling agent is preferred for high efficiency and mild reaction conditions.

- Deprotection under acidic conditions is rapid and effective, preserving the integrity of the phthalazine ring.

- The dihydrochloride salt form improves compound stability and solubility, beneficial for pharmaceutical applications.

- Photoredox methods and Pd-catalyzed couplings offer routes to diversify substitution patterns on the phthalazine core, enabling structure-activity relationship studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing 1-(Piperazin-1-yl)phthalazine dihydrochloride, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling phthalazine derivatives with piperazine under nucleophilic substitution or condensation reactions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.

- Temperature : Controlled heating (60–80°C) minimizes side reactions.

- Stoichiometry : Excess piperazine (1.5–2.0 eq) improves conversion rates .

- Post-synthesis purification : Recrystallization or column chromatography removes unreacted precursors .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC/UPLC : Quantifies purity (>95% threshold) using reverse-phase C18 columns and UV detection (λ = 254 nm) .

- NMR spectroscopy : ¹H/¹³C NMR confirms structural features (e.g., phthalazine aromatic protons at δ 8.5–9.0 ppm, piperazine N–H signals at δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 295.1 Da) .

Q. How should researchers handle solubility challenges in aqueous and organic media?

- Methodological Answer :

- Aqueous solubility : Use dilute HCl (pH < 3) to protonate the piperazine moiety, enhancing water solubility.

- Organic solvents : DMSO or ethanol is preferred for stock solutions due to moderate polarity and compatibility with biological assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Methodological Answer : Contradictions often arise from:

- Assay variability : Standardize cell lines (e.g., HEK-293 vs. CHO-K1) and incubation times.

- Compound purity : Validate via orthogonal analytical methods (e.g., HPLC + NMR) to exclude impurities affecting activity .

- Buffer conditions : Adjust ionic strength (e.g., 150 mM NaCl) to mimic physiological environments .

Q. How does structural modification of the phthalazine or piperazine moieties influence receptor binding affinity?

- Methodological Answer :

- Piperazine substitution : Replace with morpholine (electron-rich oxygen) to study steric/electronic effects on GPCR binding .

- Phthalazine functionalization : Introduce electron-withdrawing groups (e.g., –NO2) to enhance π-π stacking with kinase ATP pockets .

- Comparative assays : Use radioligand displacement (e.g., ³H-SCH23390 for dopamine D1 receptor studies) to quantify affinity shifts .

Q. What computational tools are recommended for predicting off-target interactions or toxicity profiles?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to screen against Pharmaprojects or ChEMBL databases.

- ADMET prediction : SwissADME or ProTox-II for bioavailability, CYP450 inhibition, and hepatotoxicity risks .

Comparative and Mechanistic Studies

Q. How does this compound compare to analogs like Vatalanib dihydrochloride in kinase inhibition assays?

- Methodological Answer :

- Kinase profiling : Use Eurofins KinaseProfiler to compare IC50 values against VEGFR2, PDGFRβ, and c-Kit.

- Structural analysis : Overlay X-ray crystallography data to identify key differences in ATP-binding site interactions .

Q. What experimental approaches validate the compound’s mechanism of action in neuropharmacology studies?

- Methodological Answer :

- Calcium imaging : Monitor intracellular Ca²+ flux in neuronal cells pre-treated with glutamate or NMDA.

- Western blotting : Quantify phosphorylation of ERK1/2 or CREB to confirm downstream signaling modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.